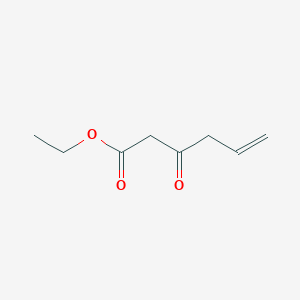Ethyl 3-oxohex-5-enoate
CAS No.: 121772-39-2
Cat. No.: VC14295758
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 121772-39-2 |
|---|---|
| Molecular Formula | C8H12O3 |
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | ethyl 3-oxohex-5-enoate |
| Standard InChI | InChI=1S/C8H12O3/c1-3-5-7(9)6-8(10)11-4-2/h3H,1,4-6H2,2H3 |
| Standard InChI Key | HZSIBOZQPNIYLI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(=O)CC=C |
Introduction
Structural and Molecular Characteristics
Ethyl 3-oxohex-5-enoate belongs to the class of α,β-unsaturated carbonyl compounds, featuring a conjugated system between the ketone (C=O) and the alkene (C=C) groups. This conjugation imparts unique electronic properties, enhancing its reactivity toward nucleophilic additions and cycloadditions. The compound’s IUPAC name derives from its ethyl ester group at position 1, a ketone at position 3, and a double bond between carbons 5 and 6.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| CAS Number | 121772-39-2 |
| Boiling Point | Not reported |
| Density | Not reported |
| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether) |
The compound’s α,β-unsaturated system enables participation in Michael additions and Diels-Alder reactions, making it valuable for synthesizing heterocycles and polyfunctional molecules.
Synthesis Methods
Classical Synthesis via Enolate Intermediates
The most common synthesis involves the base-catalyzed condensation of ethyl acetoacetate with crotonaldehyde. Under reflux conditions in an alcoholic solvent (e.g., ethanol), the enolate of ethyl acetoacetate attacks the α,β-unsaturated aldehyde, followed by dehydration to yield ethyl 3-oxohex-5-enoate.
This method achieves moderate to high yields (60–80%) and is scalable for industrial applications.
Alternative Routes
A related synthesis for ethyl 2-oxohex-5-enoate, described in a 2015 MedChemComm study, involves Grignard reactions followed by esterification . While distinct in regiochemistry, this approach highlights the broader strategies for synthesizing unsaturated ketoesters.
Chemical Reactivity and Transformations
Nucleophilic Additions
The ketone and alkene groups render ethyl 3-oxohex-5-enoate highly reactive. Grignard reagents (e.g., RMgX) add to the ketone, producing tertiary alcohols after hydrolysis:
Oxidation Reactions
Oxidation with agents like potassium permanganate (KMnO₄) converts the alkene into a diol or the ketone into a carboxylic acid, depending on conditions. Such transformations expand its utility in synthesizing dicarboxylic acids or bifunctional intermediates.
Cycloadditions
The conjugated dienophile system participates in Diels-Alder reactions with dienes, forming six-membered rings. This reactivity is exploited in natural product synthesis and materials science.
Applications in Organic Synthesis and Medicinal Chemistry
Building Block for Heterocycles
Ethyl 3-oxohex-5-enoate serves as a precursor for pyrazoles, pyrroles, and other nitrogen-containing heterocycles. For example, reaction with hydrazines yields pyrazole derivatives, which are prevalent in pharmaceuticals.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): Signals at δ 4.23 ppm (q, 2H, ester CH₂), δ 2.86 ppm (t, 2H, CH₂ adjacent to ketone), and δ 5.77–5.69 ppm (m, 1H, alkene proton) .
-
¹³C NMR (CDCl₃): Peaks at δ 193.7 ppm (ketone C=O), δ 160.9 ppm (ester C=O), and δ 115.7 ppm (alkene carbons).
Infrared (IR) Spectroscopy
Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (ketone C=O), with alkene C=C stretch at ~1650 cm⁻¹.
Future Directions
Research should prioritize elucidating the compound’s metabolic pathways and toxicity profiles. Additionally, exploring its use in polymer chemistry—such as in biodegradable plastics—could leverage its reactivity toward sustainable materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume